molecular formula C28H45NO6 B2372250 alpha-2,3-sialyltransferase-IN-1 CAS No. 881179-06-2

alpha-2,3-sialyltransferase-IN-1

Katalognummer: B2372250
CAS-Nummer: 881179-06-2
Molekulargewicht: 491.669
InChI-Schlüssel: NUUCRVJEHQBAKP-GCHQISOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-2,3-sialyltransferase-IN-1 involves the use of specific sialyltransferases, such as Pasteurella multocida alpha-2,3-sialyltransferase 1 (PmST1). Protein engineering techniques are employed to enhance the enzyme’s activity and reduce unwanted side activities . The reaction conditions typically include an optimal pH range of 7.5-9.0 and the use of CMP-sialic acid as a donor substrate .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic synthesis using engineered bacterial cells. These cells are designed to express high levels of the desired sialyltransferase, allowing for efficient production of the compound .

Wirkmechanismus

Alpha-2,3-sialyltransferase-IN-1 exerts its effects by inhibiting the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. By inhibiting this activity, the compound can modulate various biological processes, including immune responses and cell-cell interactions . The molecular targets of this compound include the sialyltransferase enzymes themselves, as well as the sialylated glycoproteins and glycolipids that are produced .

Biologische Aktivität

Alpha-2,3-sialyltransferase-IN-1 (also referred to as ST3Gal1) is a significant enzyme involved in the sialylation of glycoproteins and glycolipids, impacting various biological processes including tumor progression and immune evasion. This article provides a comprehensive overview of the biological activity of ST3Gal1, focusing on its role in cancer biology, particularly in epithelial ovarian cancer and prostate cancer, along with relevant case studies and research findings.

Overview of Alpha-2,3-Sialyltransferase

Alpha-2,3-sialyltransferases are a family of enzymes that transfer sialic acid to glycan chains. The activity of these enzymes is crucial for the synthesis of sialoglycans, which play key roles in cell adhesion, migration, and immune response modulation. Sialylation affects the interaction between cells and their microenvironment, influencing tumor growth and metastasis.

Prostate Cancer

Recent studies have shown that ST3Gal1 plays a pivotal role in prostate cancer by modulating immune evasion mechanisms. Elevated levels of ST3Gal1 correlate with increased expression of Siglec-7 and Siglec-9 ligands on tumor cells, which interact with immune cells to inhibit anti-tumor responses. In vitro experiments demonstrated that targeting androgen receptor signaling with enzalutamide enhances ST3Gal1 activity, leading to increased sialylation patterns that promote immune suppression .

Key Findings:

  • Increased Sialylation: Overexpression of ST3Gal1 in prostate cancer cell lines resulted in higher levels of α2-3-sialoglycans on the cell surface.
  • Immune Evasion: The interaction between sialoglycans and Siglec receptors prevents immune clearance of cancer cells.
  • Therapeutic Implications: Targeting ST3Gal1 may enhance the efficacy of immunotherapies by reversing immune suppression .

Epithelial Ovarian Cancer (EOC)

In EOC, high expression levels of ST3Gal1 have been linked to poor prognosis due to its role in promoting cell migration and invasion. Studies indicate that ST3Gal1 expression enhances the motility of EOC cells and is associated with epidermal growth factor receptor (EGFR) signaling pathways. Inhibition of ST3Gal1 using specific inhibitors like Soyasaponin I led to reduced migration and invasiveness in EOC cell lines .

Case Study Insights:

  • Migration Assays: Transwell assays revealed that high ST3Gal1 levels correlate with increased migratory capacity in EOC cells.
  • EGFR Interaction: Co-immunoprecipitation studies confirmed that ST3Gal1 interacts with EGFR, suggesting a functional relationship that may be exploited for therapeutic strategies .

The biological activity of ST3Gal1 involves several mechanisms:

  • Sialoglycan Synthesis: The enzyme catalyzes the transfer of sialic acid from CMP-Neu5Ac to glycan acceptors, resulting in the formation of α2-3-linked sialoglycans.
  • Immune Modulation: Sialoglycans act as ligands for immunoreceptors (e.g., Siglecs), which can inhibit T-cell activation and promote an immunosuppressive tumor microenvironment.
  • Cell Adhesion and Migration: Sialylation alters the adhesive properties of glycoproteins, affecting how tumor cells interact with surrounding tissues and facilitating metastasis .

Research Findings Summary

Study FocusKey FindingsImplications
Prostate CancerIncreased ST3Gal1 leads to immune evasion via Siglec interactionsTargeting ST3Gal1 may enhance immunotherapy effectiveness
Epithelial Ovarian CancerHigh ST3Gal1 expression correlates with poor prognosis and enhanced migrationInhibitors like Soyasaponin I could reduce tumor dissemination
Mechanistic InsightsSialoglycan synthesis impacts cell adhesion and immune responseUnderstanding these pathways can inform therapeutic strategies

Eigenschaften

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUCRVJEHQBAKP-GCHQISOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.